4-Bromo-1,5-dimethyl-1H-indazole
Overview
Description
4-Bromo-1,5-dimethyl-1H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position and methyl groups at the 1- and 5-positions of the indazole ring. It has a molecular weight of 225.09 g/mol and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
4-Bromo-1,5-dimethyl-1H-indazole is a derivative of indazole . Indazole derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
Indazole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases such as cancer .
Biochemical Pathways
These pathways are involved in cell growth, proliferation, and survival, and their inhibition can be beneficial in the treatment of diseases such as cancer .
Result of Action
Indazole derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that indazole derivatives can have significant molecular and cellular effects.
Action Environment
For instance, the storage temperature for this compound is recommended to be 2-8°C in a sealed, dry environment , suggesting that these conditions are necessary for maintaining its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,5-dimethyl-1H-indazole typically involves the bromination of 1,5-dimethyl-1H-indazole. This can be achieved through the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a catalyst if necessary.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,5-dimethyl-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can produce reduced derivatives such as indazole derivatives with fewer functional groups.
Substitution: Substitution reactions can result in the formation of different substituted indazole derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1,5-dimethyl-1H-indazole is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the design and development of new drugs and therapeutic agents.
Industry: Applied in the production of materials with specific chemical and physical properties.
Comparison with Similar Compounds
1H-indazole
2-bromo-1H-indazole
5-methyl-1H-indazole
4-chloro-1,5-dimethyl-1H-indazole
Properties
IUPAC Name |
4-bromo-1,5-dimethylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-11-12(8)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCMWPGWHNBZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(N=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657244 | |
Record name | 4-Bromo-1,5-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-77-9 | |
Record name | 4-Bromo-1,5-dimethyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,5-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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